Computed Physicochemical Differentiation from an N-(4,6-Dimethylpyrimidin-2-yl) Analog
In the absence of experimental bioactivity data, the most readily available differentiation is based on computed physicochemical descriptors. Compared to the closely related analog N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide (CAS 1251563-74-2), which contains a 4,6-dimethylpyrimidin-2-yl donor in place of the pyridin-2-yl group, the target compound demonstrates a lower molecular weight (387.9 vs 416.9 g/mol) and a reduced hydrogen bond acceptor count (7 vs 9), as calculated by the same PubChem methodology [1][2]. This differential indicates a smaller, less polar molecular framework that may offer advantages in passive permeability or synthetic tractability in certain library contexts [1][2]. All data are computed, not experimentally measured [1][2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW: 387.9 g/mol; HBA: 7 |
| Comparator Or Baseline | N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide (CAS 1251563-74-2): MW: 416.9 g/mol; HBA: 9 |
| Quantified Difference | ΔMW: -29.0 g/mol; ΔHBA: -2 |
| Conditions | Computed properties from PubChem 2021.05.07 release |
Why This Matters
For screening library procurement where molecular diversity and compliance with drug-likeness filters (e.g., Lipinski's Rule of 5) are critical, a lower molecular weight and fewer hydrogen bond acceptors can significantly improve the probability of oral bioavailability and reduce downstream optimization burden.
- [1] PubChem. (2026). Compound Summary for CID 52907417: N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 139291744: N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide. National Library of Medicine. View Source
